Positional Isomer Specificity: 6'-Methyl vs. 5'-Methyl Substitution Alters Pharmacological and Physicochemical Profile
The 6'-methyl positional isomer (CAS 77966-50-8) differs from the 5'-methyl positional isomer (CAS 77966-49-5) in the substitution position of the methyl group on the phenyl ring. In the broader ω-diethylaminoacetanilide series, the position of ring substitution has been shown to influence both surface and infiltration anesthetic activity independently of the nature of the substituent [1]. Separate CAS registrations and distinct catalog entries maintained by chemical suppliers confirm these are non-interchangeable entities with independent physicochemical and biological properties . This positional specificity makes the 6'-methyl isomer the correct selection for any study design predicated on ortho-chloro/ortho-methyl geometry.
| Evidence Dimension | Positional isomer identity — phenyl ring methyl group location |
|---|---|
| Target Compound Data | 6'-methyl substitution (2-chloro-6-methyl pattern); CAS 77966-50-8 |
| Comparator Or Baseline | 5'-methyl positional isomer (2-chloro-5-methyl pattern); CAS 77966-49-5 |
| Quantified Difference | Positional isomer with distinct CAS registry; class-level data demonstrate that ring substitution position alters both surface and infiltration anesthetic activity independently of substituent identity [1] |
| Conditions | Class-level inference from Sekera et al. ω-diethylaminoacetanilide series; independent supplier catalog entries |
Why This Matters
Procurement of the incorrect positional isomer invalidates SAR studies; the 2-chloro-6-methyl geometry represents a specific steric and electronic vector that cannot be replicated by 5-methyl or other positional variants.
- [1] Sekera, A., et al. Studies on Local Anesthetics XXI: Some Derivatives of ω-Diethylaminoacetanilide. Journal of Pharmaceutical Sciences (Scientific Edition), 1959. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0095955315349751 View Source
